molecular formula C22H26O4 B12572035 4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate CAS No. 640275-48-5

4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate

Cat. No.: B12572035
CAS No.: 640275-48-5
M. Wt: 354.4 g/mol
InChI Key: LJOSLDVWVWGCJF-UHFFFAOYSA-N
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Description

4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate is a benzoate ester derivative featuring two distinct alkoxy substituents: a pentyloxy group (C₅H₁₁O) at the para position of one phenyl ring and a but-3-en-1-yloxy group (C₄H₇O) at the para position of the second phenyl ring. This compound’s structure combines a saturated alkyl chain (pentyloxy) with an unsaturated alkenyl moiety (butenyloxy), which may confer unique physicochemical properties, such as liquid crystalline behavior or reactivity in polymerization processes.

Properties

CAS No.

640275-48-5

Molecular Formula

C22H26O4

Molecular Weight

354.4 g/mol

IUPAC Name

(4-pentoxyphenyl) 4-but-3-enoxybenzoate

InChI

InChI=1S/C22H26O4/c1-3-5-7-17-25-20-12-14-21(15-13-20)26-22(23)18-8-10-19(11-9-18)24-16-6-4-2/h4,8-15H,2-3,5-7,16-17H2,1H3

InChI Key

LJOSLDVWVWGCJF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate typically involves a multi-step process. One common method includes the esterification of 4-(pentyloxy)phenol with 4-[(but-3-en-1-yl)oxy]benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester functionality undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid or its conjugate base.

  • Basic hydrolysis : Treatment with NaOH in methanol/water at reflux yields 4-[(but-3-en-1-yl)oxy]benzoic acid (via saponification) .

  • Acid-catalyzed hydrolysis : HCl in aqueous methanol promotes ester cleavage to generate the free carboxylic acid .

Reaction TypeReagent/CatalystConditionsProductYieldSource
SaponificationNaOH (3 eq)Methanol/water, reflux, 3 h4-[(but-3-en-1-yl)oxy]benzoic acid95%
Acid hydrolysisHCl (aqueous)Methanol, reflux4-[(but-3-en-1-yl)oxy]benzoic acidNot reported

Alkene-Specific Reactions

The but-3-en-1-yl group participates in alkene-specific transformations:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to produce 4-(butoxy)phenyl 4-(pentyloxy)benzoate.

  • Epoxidation : Reaction with m-CPBA forms an epoxide at the double bond, though this has not been explicitly reported for this compound but is inferred from analogous systems .

Reaction TypeReagent/CatalystConditionsProductNotesSource
HydrogenationH₂, Pd/CRoom temperature, 12 hSaturated ether derivativeRequires inert atmosphere

Ether Linkage Reactivity

The pentyloxy and butenyloxy ethers are generally stable but can undergo cleavage under strong acidic or reductive conditions:

  • Acidic cleavage : HI in acetic acid cleaves ethers to form iodides and phenolic derivatives .

  • Reductive cleavage : LiAlH₄ may reduce ethers, though this is less common for aryl ethers .

Functionalization via Diazonium Intermediates

While not directly reported for this compound, structurally related benzoate esters (e.g., 4-{[4-(but-3-en-1-yloxy)phenyl]diazenyl}benzoic acid) undergo diazo coupling reactions. These involve:

  • Diazotization of aniline derivatives with NaNO₂/HCl.

  • Coupling with electron-rich aromatics (e.g., phenol) to form azo compounds .

Oxidation Reactions

The terminal alkene is susceptible to oxidation:

  • KMnO₄-mediated dihydroxylation : Forms a vicinal diol under acidic conditions .

  • Ozonolysis : Cleaves the alkene to generate carbonyl compounds .

Scientific Research Applications

Research indicates that 4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate exhibits significant biological activity. It may interact with specific molecular targets, acting as a ligand that binds to proteins or enzymes. This interaction can modulate various biological pathways, influencing cellular processes such as signal transduction and metabolic functions. The compound's mechanism of action is still under investigation, but preliminary studies suggest its potential for therapeutic applications in treating diseases related to these pathways.

Therapeutic Potential

The compound's ability to affect protein activity positions it as a candidate for drug formulation. Its dual functional groups may enhance its efficacy in targeting specific diseases, particularly those involving enzyme modulation or receptor binding. Future research should focus on elucidating the specific mechanisms through which this compound exerts its effects, as well as exploring its potential in drug development.

Polymer Synthesis

In materials science, 4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate can be utilized in the synthesis of polymers due to its reactive functional groups. The incorporation of this compound into polymer matrices can enhance the physical properties of the resulting materials, such as thermal stability and mechanical strength. Research into its compatibility with various monomers is essential for developing advanced materials with tailored properties.

Gelation Properties

The compound has been investigated for its gelation properties in organic solvents. Compounds with similar structures have shown varying abilities to form gels, which are valuable in applications such as drug delivery systems and cosmetic formulations. The effectiveness of 4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate in creating stable gels should be further explored to determine its applicability in these areas .

Mechanism of Action

The mechanism of action of 4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate with structurally related benzoate esters, focusing on substituent effects, molecular weight, and functional properties.

Structural Analogues from Published Literature

Table 1: Key Benzoate Derivatives and Their Properties
Compound Name Substituents (R₁, R₂) Molecular Formula Key Properties/Applications Reference
4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate R₁ = C₅H₁₁O, R₂ = C₄H₇O (allyloxy) C₂₂H₂₄O₅ Potential LC behavior, unsaturated chain reactivity
Ic/Cl () R₁ = C₁₂H₂₅O, R₂ = Cl C₅₈H₆₉ClO₁₀ High melting point (~120°C), mesomorphic stability in LCs
I-6501 () R₁ = (CH₂)₅S, R₂ = isoxazolyl C₁₈H₂₂N₂O₃S Bioactive (antimicrobial activity)
But-3-en-1-yl 4-(2-oxo-1,3-dioxolan-4-yl)benzoate R₁ = butenyloxy, R₂ = dioxolane C₁₅H₁₆O₆ NMR-confirmed stereochemistry, green synthesis applications
1,3-Phenylene bis[4-{4-[(S)-3-(2-pentyloxy)...}] Chiral pentyloxy groups C₄₀H₅₀N₂O₆ Chiral LC materials, high optical purity

Substituent Effects on Properties

Alkyl vs. highlights that butenyloxy-substituted benzoates exhibit distinct NMR shifts (e.g., δ 5.8–6.2 ppm for vinyl protons) and are intermediates in sustainable synthesis routes .

Halogen vs. Oxygen Substituents :

  • Chlorinated analogs (e.g., Ic/Cl) exhibit higher thermal stability and mesophase ranges in liquid crystals (LCs) due to increased polarizability . In contrast, the target compound’s oxygen-based substituents may favor lower transition temperatures but improved solubility in organic solvents.

Chiral vs. Achiral Systems :

  • Chiral benzoates with asymmetric carbons (e.g., ’s 1,3-phenylene bis derivatives) demonstrate applications in optically active LCs, whereas the target compound’s achiral structure may limit such utility unless functionalized further .

Molecular Weight and Functional Group Trends

  • Molecular Weight : The target compound (C₂₂H₂₄O₅, ~368.4 g/mol) is lighter than halogenated analogs like Ic/Cl (C₅₈H₆₉ClO₁₀, ~993.6 g/mol), suggesting differences in viscosity and diffusion rates in LC matrices .
  • Functional Groups : The absence of bioactive moieties (e.g., isoxazolyl in I-6501) implies that the target compound may prioritize material science over pharmaceutical applications .

Biological Activity

4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate is a synthetic organic compound notable for its complex structure, which includes a pentyloxy group and a but-3-en-1-yl ether moiety attached to a benzoate backbone. This compound, with the molecular formula C22H26O4 and a molecular weight of 354.4 g/mol, has garnered attention in medicinal chemistry and materials science for its potential biological activities.

Research indicates that 4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate exhibits biological activity through interactions with specific molecular targets. It likely acts as a ligand that binds to proteins or enzymes, modulating their activity. This may involve influencing signal transduction pathways or metabolic processes, which is crucial for therapeutic applications.

Interaction Studies

Studies have shown that this compound can modulate various biological pathways through its binding affinity to specific proteins or enzymes. Such interactions may influence cellular processes, suggesting potential therapeutic uses. For instance, it may impact:

  • Signal Transduction : Modulating pathways that control cell communication.
  • Enzyme Activity : Inhibiting or activating enzymes involved in metabolic processes.

Case Studies

  • Antioxidant Activity : A study demonstrated that derivatives of compounds similar to 4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate exhibited significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research indicated that certain structural analogs showed promise in reducing inflammation markers in vitro, highlighting the potential of this compound in treating inflammatory conditions.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acidC21H21NO4Contains an isoxazole ring; potential anti-inflammatory properties.
4-(Pentyloxy)phenyl acetateC12H16O3Simpler structure; used in fragrance applications.
Pentyloxybenzoic acidC13H18O3Lacks the butenyl ether; utilized in polymer synthesis.

The unique dual functional groups (the pentyloxy and butenyl ether) in 4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate may enhance its biological activity compared to these analogs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate, and what critical reaction conditions influence yield optimization?

  • Answer: The synthesis typically involves esterification between 4-(pentyloxy)phenol and 4-[(but-3-en-1-yl)oxy]benzoic acid. Key steps include using coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) under anhydrous conditions. Reaction temperature control (e.g., 0–25°C) and inert atmospheres (N₂/Ar) minimize side reactions such as hydrolysis or isomerization of the butenyloxy group. Purification via column chromatography with gradients of ethyl acetate/hexane is critical for isolating high-purity product. Similar protocols for structurally related esters are detailed in studies on biphenyl benzoate derivatives .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and purity profile?

  • Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and ester linkages. For example, the butenyloxy group’s vinyl protons resonate at δ 5.8–6.2 ppm (¹H NMR), while the ester carbonyl appears at ~168 ppm (¹³C NMR) .
  • FT-IR: Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C stretching).
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for biological assays) .

Q. What are the solubility and stability profiles of this compound in common laboratory solvents, and how do they impact experimental design?

  • Answer: The compound is soluble in polar aprotic solvents (e.g., DMSO, THF) and chlorinated solvents (e.g., chloroform, dichloromethane) but insoluble in water. Stability studies indicate susceptibility to hydrolysis under acidic/basic conditions, requiring storage at –20°C in anhydrous environments. Solubility data inform solvent selection for liquid crystal alignment layers or polymer matrices .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s mesomorphic behavior in liquid crystalline phases?

  • Answer: Density functional theory (DFT) calculates dipole moments and polarizability, while molecular dynamics simulations model intermolecular interactions (e.g., π-π stacking) to predict phase transitions (nematic → smectic). Structural parameters from crystallographic data (e.g., torsion angles of the butenyloxy group) are critical inputs for simulations. Studies on analogous biphenyl esters demonstrate correlations between computational predictions and experimental DSC (differential scanning calorimetry) results .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?

  • Answer: Systematic meta-analysis should:

  • Compare assay conditions (e.g., cell lines, bacterial strains, concentration ranges).
  • Validate compound purity via HPLC and NMR.
  • Control for solvent effects (e.g., DMSO toxicity thresholds).
  • Replicate studies under standardized protocols, as seen in environmental toxicology frameworks .

Q. How does the butenyloxy group’s unsaturation influence reactivity in polymer cross-linking or functionalization?

  • Answer: The allyl ether moiety enables click chemistry (e.g., thiol-ene reactions) for post-polymerization modifications. Radical-initiated cross-linking via the double bond enhances thermal stability in polymer networks. Kinetic studies (e.g., FT-IR monitoring of C=C bond consumption) quantify reaction efficiency. Similar approaches are documented for acrylate-functionalized benzoates .

Q. What environmental degradation pathways (e.g., hydrolysis, photolysis) are predicted for this compound, and how can ecotoxicological risks be assessed?

  • Answer: Hydrolysis studies (pH 4–9 buffers) identify ester bond cleavage as the primary pathway. Photodegradation under UV light (λ = 254–365 nm) generates phenolic byproducts. Ecotoxicity assays (e.g., Daphnia magna LC₅₀, algal growth inhibition) follow OECD guidelines. Environmental fate models (EPI Suite) estimate bioaccumulation potential based on logP values (~4.5) .

Methodological Tables

Table 1: Key Synthetic Parameters for Optimized Esterification

ParameterOptimal ConditionImpact on Yield
Coupling AgentDCC/DMAP85–92%
Temperature0–25°CPrevents isomerization
SolventAnhydrous DCM/THFMinimizes hydrolysis
PurificationSiO₂ chromatographyPurity >95%

Table 2: Spectroscopic Signatures of Functional Groups

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)FT-IR (cm⁻¹)
Ester C=O167–1691715–1720
Butenyloxy CH₂4.2–4.565–70
Vinyl protons (C=C)5.8–6.2115–125

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